molecular formula C11H17N3 B15318945 n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine

n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B15318945
M. Wt: 191.27 g/mol
InChI Key: XUJOKPRHHALHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a pyrrolidine ring at position 3 and a dimethylamine group at position 2.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N,N-dimethyl-3-pyrrolidin-2-ylpyridin-2-amine

InChI

InChI=1S/C11H17N3/c1-14(2)11-9(5-3-8-13-11)10-6-4-7-12-10/h3,5,8,10,12H,4,6-7H2,1-2H3

InChI Key

XUJOKPRHHALHLL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=N1)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with pyridine and pyrrolidine derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under inert atmosphere (e.g., nitrogen or argon) and may require catalysts like palladium or nickel complexes.

Industrial Production Methods: Industrial production methods for n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Direct Amine Substitution

Reaction of 3-bromopyridine with N,N-dimethylpyrrolidine in the presence of a base (e.g., K₂CO₃) in ethanol or methanol at reflux temperatures yields the target compound.

Example Reaction:

3-Bromopyridine + N,N-DimethylpyrrolidineK2CO3,EtOH, refluxN,N-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine\text{3-Bromopyridine + N,N-Dimethylpyrrolidine} \xrightarrow{\text{K}_2\text{CO}_3, \text{EtOH, reflux}} \text{this compound}

Reagent Conditions Solvent Yield
N,N-DimethylpyrrolidineReflux, 12–24 hoursEthanolModerate
K₂CO₃80–100°CMethanolNot reported

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable the introduction of aryl/heteroaryl groups to the pyridine ring. For example, coupling with boronic acids in the presence of Pd(PPh₃)₄ enhances structural diversity.

Functional Group Transformations

The tertiary amine and pyridine moieties participate in alkylation, acylation, and oxidation:

Alkylation/Acylation

The dimethylamino group undergoes alkylation with alkyl halides (R-X) or acylation with acyl chlorides (R-COCl) under basic conditions.

Example:

N,N-Dimethyl group+R-XBaseQuaternary ammonium salt\text{N,N-Dimethyl group} + \text{R-X} \xrightarrow{\text{Base}} \text{Quaternary ammonium salt}

Reaction Type Reagent Conditions Product
AlkylationMethyl iodideRT, DMFTrimethylammonium derivative
AcylationAcetyl chloride0°C, CH₂Cl₂Acetamide derivative

Oxidation

The pyrrolidine ring is susceptible to oxidation with agents like mCPBA (meta-chloroperbenzoic acid), forming N-oxides or ring-opened products .

Hydrogenation

Catalytic hydrogenation (H₂, Raney Ni) reduces the pyridine ring to piperidine, altering the compound’s aromaticity and basicity.

Mechanistic Pathway for Tautomerization

Imine-enamine tautomerization, as observed in related 2-aminopyridine derivatives, involves base-promoted proton shifts, enabling intermediate formation for subsequent reactions like Michael additions :

  • Imine-enamine tautomerization :

Intermediate 10Intermediate 11\text{Intermediate 10} \rightleftharpoons \text{Intermediate 11}

  • Michael addition : Nucleophilic attack on α,β-unsaturated carbonyl systems.

  • Aromatization : Loss of H₂O to yield stable aromatic products .

Comparative Reaction Table

Reaction Type Reagents/Conditions Key Product Reference
Amine substitutionK₂CO₃, EtOH, refluxThis compound
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂Aryl-substituted derivatives
OxidationmCPBA, CH₂Cl₂N-Oxide or ring-opened product
HydrogenationH₂, Raney Ni, 60°CPiperidine analog

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of ligands for coordination chemistry.

Biology:

  • Investigated for its potential as a pharmacophore in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings provide a unique structural framework that can bind to active sites of proteins, modulating their activity. The dimethylamine group enhances its lipophilicity, allowing it to diffuse through cellular membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

  • N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352495-09-0):
    • Molecular formula : C₁₂H₁₉N₃ (MW 205.30).
    • Key difference : A methyl group is added to the pyrrolidine nitrogen. This modification increases lipophilicity (higher logP) and may enhance blood-brain barrier penetration compared to the target compound. The steric bulk could also alter receptor-binding kinetics .

Variations in the Amine Substituent

  • N-Cyclopropyl-5-(pyrrolidin-2-yl)pyridin-2-amine (CAS 1352501-11-1): Molecular formula: C₁₂H₁₇N₃ (MW 203.28). Key difference: The dimethylamine group is replaced with a cyclopropylamine.
  • N-Cyclopentyl-5-(pyrrolidin-2-yl)pyridin-2-amine (CAS 1352482-35-9):
    • Molecular formula : C₁₄H₂₁N₃ (MW 231.34).
    • Key difference : The cyclopentyl group introduces significant steric bulk, which may hinder interactions with flat binding pockets but improve selectivity for specific targets .

Core Structural Analogues

  • 3-(Pyrrolidin-2-yl)pyridine (CAS 5746-86-1):
    • Molecular formula : C₉H₁₂N₂ (MW 148.21).
    • Key difference : Lacks the dimethylamine group at position 2. This absence reduces electron density on the pyridine ring, lowering basicity and altering reactivity in nucleophilic substitution reactions .
  • 2-Pyrrolidin-2-ylpyridine (CAS 77790-61-5):
    • Molecular formula : C₉H₁₂N₂ (MW 148.21).
    • Key difference : The pyrrolidine is attached at position 2 instead of 3. This positional isomerism could lead to distinct binding modes in biological systems, as seen in analogous antimicrobial studies .

Physicochemical Comparisons

Compound Molecular Weight Key Substituents logP (Predicted) Water Solubility
N,N-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine ~191.28 Dimethylamine, pyrrolidine ~1.5 Moderate
N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine 205.30 1-Methylpyrrolidine ~2.0 Low
N-Cyclopropyl-5-(pyrrolidin-2-yl)pyridin-2-amine 203.28 Cyclopropylamine ~1.8 Moderate
3-(Pyrrolidin-2-yl)pyridine 148.21 None (baseline) ~0.9 High
  • Electron Effects: The dimethylamine group in the target compound enhances electron density on the pyridine ring, increasing basicity (pKa ~7.5) compared to non-dimethylated analogs (pKa ~6.8) .

Biological Activity

n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}N2_{2}
  • Molecular Weight : 188.27 g/mol

1. Antimicrobial Activity

Research indicates that derivatives of pyridine and pyrrolidine compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have been tested against various bacterial strains. In one study, a related compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.125 μg/mL, showcasing the potential for developing new antibacterial agents from this class of compounds .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyridine derivatives has been extensively studied. For instance, certain derivatives showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro studies revealed that specific modifications to the pyridine structure enhanced anti-inflammatory activity, suggesting that this compound could similarly exhibit these effects .

3. CNS Activity

Compounds containing pyridine and pyrrolidine moieties have been investigated for their central nervous system (CNS) effects. Some studies suggest that these compounds can cross the blood-brain barrier and may act as modulators of G-protein-coupled receptors (GPCRs), which are key targets in CNS drug development . The ability to influence neurotransmitter systems positions this compound as a candidate for treating neurological disorders.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various pyridine derivatives, including those structurally similar to this compound. The results indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, supporting further exploration into this compound's potential in antibiotic development .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on anti-inflammatory properties, several pyridine derivatives were shown to reduce pro-inflammatory cytokine levels in cell cultures. The study highlighted the importance of specific substituents on the pyridine ring in modulating biological activity, which may also apply to this compound .

Research Findings and Data Table

Biological Activity Mechanism Reference
AntibacterialInhibition of bacterial cell wall synthesis
Anti-inflammatoryCOX inhibition and cytokine modulation
CNS activityGPCR modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.